Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
“Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
Methyl Group (CH₃): Attached to the benzothiophene ring, the methyl group provides stability and influences the compound’s properties.
Benzothiophene Ring: A fused aromatic ring containing sulfur, which imparts aromaticity and contributes to its biological activity.
4-Fluorophenoxy Group: The fluorine-substituted phenyl group enhances lipophilicity and influences binding interactions.
Acetyl Group (COCH₃): Attached to the amino group, it plays a role in the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Hydrazine-Based Approach:
- Industrial-scale synthesis typically involves optimized and scalable methods based on the above principles.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl ring.
Reduction: Reduction of the carbonyl group (acetyl) or the double bond (phenylhydrazone) is possible.
Substitution: Substitution reactions can occur at various positions (e.g., fluorine substitution).
Common Reagents and Conditions:
- Oxidation: Sulfoxide or sulfone derivatives
- Reduction: Amines or alcohols
- Substitution: Various substituted derivatives
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development (e.g., anticancer, antimicrobial agents).
Biological Studies: Used as a probe to study cellular processes.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to related compounds.
Similar Compounds:
Biological Activity
Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClNO4S
- Molecular Weight : 365.84 g/mol
- CAS Number : 324072-77-7
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the fluorophenoxy and acetylamino groups may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound could possess similar effects.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings highlight the potential of this compound in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that benzothiophene derivatives can inhibit pro-inflammatory cytokines in vitro. For example:
- Cytokine Inhibition : Reduction in IL-6 and TNF-alpha levels was observed in treated cell cultures.
This suggests a mechanism by which the compound could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with specific receptors involved in inflammatory pathways.
- Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, leading to decreased prostaglandin synthesis.
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized benzothiophene derivatives revealed that substituents significantly affect their antimicrobial efficacy. The addition of electron-withdrawing groups like fluorine enhanced activity against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of related compounds resulted in reduced paw edema in rat models of inflammation. This suggests that this compound could be effective in managing inflammatory conditions .
Properties
Molecular Formula |
C18H18FNO4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18FNO4S/c1-23-18(22)16-13-4-2-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21) |
InChI Key |
QYYYWNCKQDZBAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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